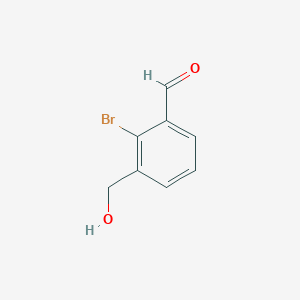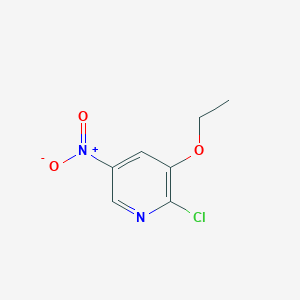
2-Chloro-3-ethoxy-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-ethoxy-5-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom, an ethoxy group, and a nitro group attached to the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethoxy-5-nitropyridine typically involves the nitration of 2-chloro-3-ethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield . Another method involves the chlorination of 2-ethoxy-5-nitropyridine using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature management to optimize the reaction conditions. The use of catalysts and solvents can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Chloro-3-ethoxy-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-chloro-3-ethoxy-5-aminopyridine.
Oxidation: Formation of 2-chloro-3-carboxy-5-nitropyridine.
科学的研究の応用
2-Chloro-3-ethoxy-5-nitropyridine has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-3-ethoxy-5-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorine atom and ethoxy group can also participate in chemical reactions that modify the compound’s activity .
類似化合物との比較
Similar Compounds
2-Chloro-5-nitropyridine: Similar structure but lacks the ethoxy group.
3-Chloro-2-ethoxypyridine: Similar structure but lacks the nitro group.
2-Ethoxy-5-nitropyridine: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-3-ethoxy-5-nitropyridine is unique due to the presence of all three functional groups (chlorine, ethoxy, and nitro) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C7H7ClN2O3 |
|---|---|
分子量 |
202.59 g/mol |
IUPAC名 |
2-chloro-3-ethoxy-5-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-6-3-5(10(11)12)4-9-7(6)8/h3-4H,2H2,1H3 |
InChIキー |
BKRKPJMSZZJAJU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(N=CC(=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


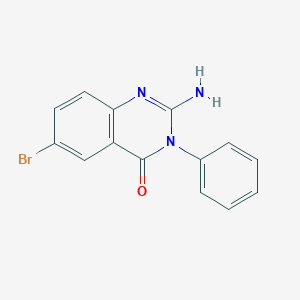
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one](/img/structure/B12338939.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-](/img/structure/B12338946.png)
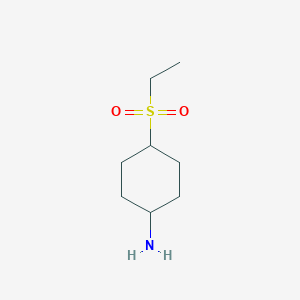
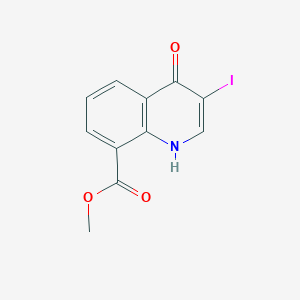
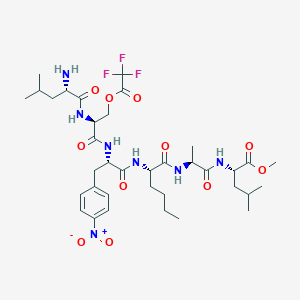


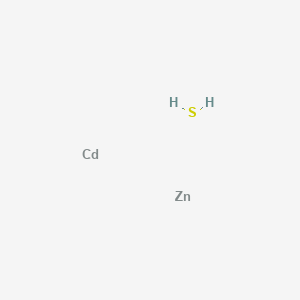
![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)
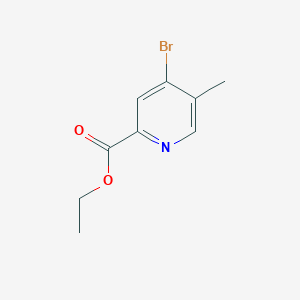
![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
